molecular formula C22H26O6 B12380183 (+)-Epieudesmin CAS No. 60102-89-8

(+)-Epieudesmin

Cat. No.: B12380183
CAS No.: 60102-89-8
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-WWLNLUSPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-Epieudesmin is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. Lignans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its unique stereochemistry and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Epieudesmin typically involves the oxidative coupling of coniferyl alcohol derivatives. One common method includes the use of oxidative enzymes such as peroxidases or laccases, which facilitate the dimerization of the phenylpropanoid units under mild conditions. The reaction is usually carried out in an aqueous or organic solvent system, with the pH and temperature optimized to enhance the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing the compound through fermentation processes. These methods offer the advantage of scalability and sustainability, as they utilize renewable resources and produce fewer by-products compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-Epieudesmin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the lignan structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include oxidized lignans, dihydro derivatives, and substituted lignans with diverse functional groups, which can further enhance the biological activity and solubility of the compound.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.

    Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for the development of therapeutic agents.

    Medicine: (+)-Epieudesmin has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: The compound’s antioxidant properties make it useful in the formulation of cosmetics and food preservatives.

Mechanism of Action

The mechanism of action of (+)-Epieudesmin involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. The compound’s ability to scavenge free radicals and inhibit pro-inflammatory mediators further contributes to its therapeutic potential.

Comparison with Similar Compounds

(+)-Epieudesmin can be compared with other lignans such as:

    Podophyllotoxin: Known for its potent anticancer activity, but with higher toxicity.

    Matairesinol: Exhibits antioxidant and estrogenic activities, but with different stereochemistry.

    Secoisolariciresinol: Found in flaxseed, known for its cardiovascular benefits.

The uniqueness of this compound lies in its specific stereochemistry and the balance of its biological activities, making it a versatile compound for various applications.

Properties

CAS No.

60102-89-8

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(3R,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21-,22+/m0/s1

InChI Key

PEUUVVGQIVMSAW-WWLNLUSPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.